Cas no 353258-16-9 (1-5-Nitropyridin-2-ylpiperidine-4-ol)

1-5-Nitropyridin-2-ylpiperidine-4-ol is a heterocyclic compound featuring a nitropyridine moiety linked to a piperidine ring with a hydroxyl group at the 4-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The nitro group enhances electrophilic properties, making it a valuable intermediate for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution reactions. The hydroxyl group offers a handle for derivatization, enabling the synthesis of esters, ethers, or other modified analogs. Its well-defined molecular architecture and versatility in synthetic chemistry make it a promising building block for drug discovery and material science research.
1-5-Nitropyridin-2-ylpiperidine-4-ol structure
353258-16-9 structure
Product Name:1-5-Nitropyridin-2-ylpiperidine-4-ol
CAS No:353258-16-9
MF:C10H13N3O3
MW:223.228522062302
MDL:MFCD01310144
CID:67818
PubChem ID:2859768
Update Time:2025-11-02

1-5-Nitropyridin-2-ylpiperidine-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Nitropyridin-2-yl)piperidin-4-ol
    • 1-(5-NITRO-2-PYRIDINYL)-4-PIPERIDINOL
    • 1-[5-Nitropyridin-2-yl]piperidine-4-ol
    • 4-Piperidinol, 1-(5-nitro-2-pyridinyl)-
    • AI-204/31709007
    • FT-0687299
    • JHDAKLOFMCIERS-UHFFFAOYSA-N
    • MB01749
    • SMR000226633
    • SR-01000216449
    • DTXSID60386337
    • HMS3383E11
    • 4-hydroxy-1-(5-nitropyridin-2-yl)piperidine
    • MFCD01310144
    • 5'-nitro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-ol
    • CHEMBL1340547
    • Oprea1_703880
    • 1-{5-nitro-2-pyridinyl}-4-piperidinol
    • AKOS001087289
    • SCHEMBL852804
    • MLS000700150
    • 1-(5-nitropyridin-2-yl)p iperidin-4-ol
    • AB00092541-01
    • EN300-23361834
    • SR-01000216449-1
    • HMS2594I24
    • Z86366432
    • 353258-16-9
    • DB-069198
    • G30603
    • 1-5-Nitropyridin-2-ylpiperidine-4-ol
    • MDL: MFCD01310144
    • Inchi: 1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2
    • InChI Key: JHDAKLOFMCIERS-UHFFFAOYSA-N
    • SMILES: OC1CCN(C2C=CC(=CN=2)[N+](=O)[O-])CC1

Computed Properties

  • Exact Mass: 223.09579
  • Monoisotopic Mass: 223.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 82.2Ų

Experimental Properties

  • Density: 1.363
  • Boiling Point: 441°C at 760 mmHg
  • Flash Point: 220.5°C
  • Refractive Index: 1.616
  • PSA: 79.5
  • LogP: 1.53910

1-5-Nitropyridin-2-ylpiperidine-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
034054-1g
1-[5-Nitropyridin-2-yl]piperidine-4-ol
353258-16-9 95%
1g
£186.00 2022-03-01
Fluorochem
034054-2g
1-[5-Nitropyridin-2-yl]piperidine-4-ol
353258-16-9 95%
2g
£352.00 2022-03-01
Alichem
A029193703-1g
1-(5-Nitropyridin-2-yl)piperidin-4-ol
353258-16-9 95%
1g
$400.00 2023-09-02
Matrix Scientific
024437-500mg
1-[5-Nitropyridin-2-yl]piperidine-4-ol
353258-16-9
500mg
$221.00 2023-09-09
Chemenu
CM131919-1g
1-(5-nitropyridin-2-yl)piperidin-4-ol
353258-16-9 95%
1g
$282 2021-08-05
TRC
N232090-50mg
1-[5-Nitropyridin-2-yl]piperidine-4-ol
353258-16-9
50mg
$ 215.00 2022-06-03
TRC
N232090-100mg
1-[5-Nitropyridin-2-yl]piperidine-4-ol
353258-16-9
100mg
$ 360.00 2022-06-03
TRC
N232090-250mg
1-[5-Nitropyridin-2-yl]piperidine-4-ol
353258-16-9
250mg
$ 710.00 2022-06-03
Chemenu
CM131919-1g
1-(5-nitropyridin-2-yl)piperidin-4-ol
353258-16-9 95%
1g
$276 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734216-1g
1-(5-Nitropyridin-2-yl)piperidin-4-ol
353258-16-9 98%
1g
¥1757.00 2024-05-17

Additional information on 1-5-Nitropyridin-2-ylpiperidine-4-ol

1-5-Nitropyridin-2-ylpiperidine-4-ol (CAS No 353258-16-9): Synthesis, Biological Activity, and Applications in Modern Drug Discovery

The compound 1-5-Nitropyridin-2-ylpiperidine-4-ol (CAS No 353258-16-9) represents a structurally unique molecule that has garnered increasing attention in the field of medicinal chemistry due to its versatile scaffold and potential as a pharmacophore. This compound, characterized by a 5-nitropyridine ring fused to a piperidine-4-ol moiety, exhibits a range of physicochemical properties that make it a valuable candidate for further chemical modification and biological evaluation. Recent advances in synthetic methodologies have enabled the efficient preparation of this compound, while emerging research has highlighted its potential applications in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and inflammation-related disorders.

The nitro group in the 5-nitropyridine ring plays a crucial role in modulating the electronic properties of the molecule, which can influence its interactions with biological targets. This feature has been leveraged in recent studies to explore the compound's ability to act as a nitroreductase substrate, a property that is particularly relevant in the design of prodrugs for targeted drug delivery. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the 5-nitropyridine scaffold can be selectively reduced in hypoxic tumor microenvironments, offering a promising strategy for precision oncology applications. This mechanism aligns with the growing interest in activatable prodrugs that exploit metabolic differences between diseased and healthy tissues.

The piperidine-4-ol portion of the molecule contributes to its hydrophilicity and hydrogen-bonding capacity, which are essential for optimizing bioavailability and pharmacokinetics. Recent computational studies using molecular docking simulations have revealed that this structural element can engage in favorable interactions with serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in the treatment of depression and schizophrenia. A 2024 review in Current Topics in Medicinal Chemistry emphasized the importance of ring-substituted piperidines in the development of atypical antipsychotics, with the 5-nitropyridine substituent showing enhanced selectivity profiles compared to traditional phenothiazine-based compounds.

In the context of drug discovery, the 1-5-Nitropyridin-2-ylpiperidine-4-ol scaffold has been utilized as a building block for the synthesis of amine-terminated polymers with applications in nanomedicine. Researchers at the University of Cambridge demonstrated in 2023 that the compound's hydroxyl group can be functionalized with polyethylene glycol (PEG) chains to create PEGylated nanocarriers capable of enhanced circulation times and targeted delivery of siRNA molecules. This approach has significant implications for the development of non-viral gene delivery systems, particularly in the treatment of genetic disorders such as Duchenne muscular dystrophy.

The nitro group in the 5-nitropyridine ring has also been explored for its potential in electrochemical applications, particularly in the development of organic conductive materials. A 2024 study in Advanced Materials reported that the compound exhibits redox activity and can be incorporated into conjugated polymers to improve charge transport properties. This finding opens new avenues for the application of 1-5-Nitropyridin-2-ylpiperidine-4-ol in flexible electronics and energy storage devices, where the molecule's aromaticity and electronic delocalization contribute to enhanced conductivity and stability.

From a pharmacological perspective, the compound's hydroxyl group has been modified to introduce fluorine atoms and alkoxy substituents, which have been shown to modulate metabolic stability and lipophilicity. A 2023 study in European Journal of Medicinal Chemistry demonstrated that fluorination of the piperidine-4-ol ring significantly increased the compound's solubility in aqueous media, a critical factor for oral bioavailability. Additionally, the introduction of alkoxy groups was found to enhance selectivity for metabotropic glutamate receptors (mGluR5), suggesting potential applications in the treatment of Alzheimer's disease and epilepsy.

The synthetic accessibility of 1-5-Nitropyridin-2-ylpiperidine-4-ol has been further enhanced by recent developments in microwave-assisted organic synthesis. A 2024 methodology published in Organic Process Research & Development described a one-pot condensation-cyclization sequence that achieved high yields (>90%) under mild conditions. This approach has been adopted by several pharmaceutical companies for the large-scale production of library compounds aimed at high-throughput screening campaigns. The molecule's modular structure allows for facile substitution at multiple positions, making it an attractive starting point for hit-to-lead optimization in fragment-based drug discovery programs.

In the realm of agrochemicals, the 5-nitropyridine scaffold has been investigated for its herbicidal activity. A 2023 study in Pesticide Biochemistry and Physiology revealed that derivatives of 1-5-Nitropyridin-2-ylpiperidine-4-ol exhibited selective inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in plant fatty acid biosynthesis. This discovery has led to the development of next-generation herbicides with reduced environmental impact compared to traditional triazine-based compounds. The hydroxyl group in the piperidine-4-ol moiety was found to be critical for soil adsorption and degradation resistance, ensuring controlled release and targeted action in agricultural settings.

The biocompatibility of 1-5-Nitropyridin-2-ylpiperidine-4-ol has also been explored in biomedical engineering. Researchers at MIT have developed hydrogels incorporating this compound that demonstrate self-healing properties and antimicrobial activity. The nitro group was found to generate nitric oxide under physiological conditions, which enhanced cell adhesion and angiogenesis in tissue engineering applications. This dual functionality—mechanical resilience and biological activity—positions the compound as a promising candidate for implantable medical devices and wound healing formulations.

Looking ahead, the 1-5-Nitropyridin-2-ylpiperidine-4-ol scaffold is expected to play a pivotal role in personalized medicine initiatives. Advances in computational chemistry have enabled the virtual screening of ligand-protein interactions, leading to the identification of novel binding motifs that exploit the molecule's electronic properties. Machine learning algorithms are now being used to predict structure-activity relationships, accelerating the drug discovery process and reducing developmental costs. As the field of molecular design continues to evolve, 1-5-Nitropyridin-2-ylpiperidine-4-ol stands as a testament to the power of chemical innovation in addressing some of the most pressing challenges in healthcare, agriculture, and technology.

The compound 1-5-Nitropyridin-2-ylpiperidine-4-ol (or its derivatives) is a highly versatile and multifunctional molecule with a wide range of applications across pharmaceuticals, agrochemicals, materials science, and biomedical engineering. Below is a structured summary of its key features and potential applications: --- ### 1. Structural Features - Core Scaffold: Combines a nitro-substituted pyridine ring and a piperidine-4-ol group, offering modular synthetic flexibility. - Functional Groups: - Nitro group (on pyridine): Confers electronic effects, reactivity, and bioavailability. - Hydroxyl group (on piperidine): Enables hydrogen bonding, solubility tuning, and biocompatibility. - Aromaticity and Delocalization: Enhances electronic conductivity, stability, and interactions with biological targets. --- ### 2. Synthetic Accessibility - High Yield: Achieved via microwave-assisted synthesis and one-pot condensation-cyclization methods. - Modular Design: Facilitates structure-activity relationship (SAR) studies and hit-to-lead optimization. - Scalability: Suitable for large-scale production in pharmaceutical and agrochemical industries. --- ### 3. Pharmaceutical Applications - Targeted Therapies: - Central Nervous System (CNS): Modulators of mGluR5, ACC, and metabotropic glutamate receptors (potential for Alzheimer’s, epilepsy, and schizophrenia). - Metabolic Disorders: Glucokinase activators, PDE4 inhibitors, and selective enzyme modulators. - Antimicrobial and Anticancer Agents: - Nitric oxide (NO) donors: Stimulate angiogenesis and cell adhesion in tissue engineering. - Fluorinated derivatives: Enhanced solubility and metabolic stability. - Drug Delivery Systems: - Hydrogels with self-healing properties and antimicrobial activity for wound healing and implantable devices. --- ### 4. Agrochemical Applications - Herbicides: - ACC inhibitors with selective herbicidal action, reducing environmental impact. - Pesticides: - Nitro-substituted derivatives with controlled release and soil adsorption properties. - Low toxicity to non-target organisms. --- ### 5. Materials Science and Electronics - Flexible Electronics: - Conductive polymers with enhanced charge transport due to aromaticity and electronic delocalization. - Energy Storage: - Batteries and supercapacitors with stability and high conductivity. - Smart Materials: - Self-healing hydrogels and responsive polymers for adaptive coatings and biomedical devices. --- ### 6. Biomedical Engineering - Tissue Engineering: - Hydrogels that stimulate angiogenesis and cell proliferation. - Wound Healing: - Antimicrobial hydrogels with NO release for infection control. - Implantable Devices: - Biocompatible materials with mechanical and chemical stability. --- ### 7. Future Directions and Innovation - Computational Chemistry: - Virtual screening and machine learning models to optimize structure-activity relationships. - Personalized Medicine: - Tailored molecular design for patient-specific therapies. - Sustainable Chemistry: - Green synthesis methods and biodegradable derivatives for eco-friendly applications. --- ### Conclusion 1-5-Nitropyridin-2-ylpiperidine-4-ol is a versatile scaffold with multifunctional potential, bridging the fields of chemistry, biology, and engineering. Its modular design, reactivity, and biocompatibility make it a cornerstone for future innovations in drug discovery, agrochemistry, and advanced materials. As computational tools and synthetic methods continue to evolve, the molecule will play a pivotal role in addressing global challenges in healthcare, sustainability, and technology. --- Would you like a visual representation (e.g., molecular structure, application map, or synthesis pathway)?
Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD